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Compound of Interest

Compound Name: UK-240455

Cat. No.: B3420219

For Researchers, Scientists, and Drug Development Professionals

Tadworth, Surrey - December 4, 2025 — UK-240455 is a potent and selective N-methyl D-
aspartate (NMDA) glycine site antagonist that was under development by Pfizer for the
potential treatment of stroke.[1] The compound, with the chemical name (+) 6,7-dichloro-5-[N-
(2-hydroxyethyl)methanesulphonamido]-2,3 (1H,4H)-quinoxalinedione, underwent preclinical
and Phase | clinical evaluation.[1] This technical guide provides a comprehensive overview of
the available pharmacokinetic and pharmacodynamic data for UK-240455, compiled from
published preclinical and early clinical research.

Pharmacokinetics

The pharmacokinetic profile of UK-240455 has been characterized in rats, dogs, and humans
following intravenous administration. The compound exhibits a short elimination half-life across
these species and is predominantly cleared through active renal and hepatobiliary excretion.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of UK-240455 in various
species.

Table 1: Intravenous Pharmacokinetic Parameters of UK-240455
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Parameter Rat Dog Human
Clearance (CL) 12 mL/min/kg 13 mL/min/kg 6 mL/min/kg
Elimination Half-life

0.4h Not Reported 1.4h
(t2)
Volume of Distribution

0.4 L/kg 0.8 L/kg 0.4 - 0.8 L/kg

(Vd)

Data sourced from a study published in Xenobiotica.[1]

Table 2: Excretion Profile of UK-240455 (Intravenous Administration)

Excretion Route Percentage of Dose Species

Urine (unchanged) 58 - 68% Rat, Dog, Human
Feces (unchanged) Remainder Rat, Dog, Human
Metabolism Evidence of glucuronidation Human

No evidence of glucuronidation  Rat, Dog

Data sourced from a study published in Xenobiotica.[1]

Table 3: Central Nervous System Distribution of UK-240455 in Rats

Parameter Value

Cerebrospinal Fluid (CSF) / Plasma

. . 4.3%
Concentration Ratio
Plasma-free Fraction 3%
Brain Tissue Concentration (as % of total
0.7%

plasma concentration)

Data indicates good blood-brain barrier permeability, with CSF concentrations aligning with the

plasma-free fraction of the compound.[1]
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Pharmacodynamics

UK-240455 functions as a selective antagonist at the glycine binding site of the N-methyl-D-
aspartate (NMDA) receptor. This receptor is a crucial component of excitatory
neurotransmission in the central nervous system. Overactivation of NMDA receptors is
implicated in the pathophysiology of ischemic stroke, leading to excitotoxicity and neuronal cell
death. By blocking the glycine co-agonist site, UK-240455 was hypothesized to attenuate this
excitotoxic cascade, thereby offering a neuroprotective effect.

While the precise quantitative pharmacodynamic parameters such as Ki or IC50 values for UK-
240455 are not readily available in the public domain, its classification as a potent and
selective antagonist suggests high affinity for its target site.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of UK-240455 at the
NMDA receptor.
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Mechanism of UK-240455 at the NMDA Receptor.

Experimental Protocols
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Detailed experimental protocols for the studies on UK-240455 are not fully available in the
public literature. However, based on the published data, the following methodologies can be
inferred.

In Vivo Pharmacokinetic Studies (Rat, Dog, Human)

A likely experimental workflow for the intravenous pharmacokinetic studies is depicted below.
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Inferred workflow for intravenous pharmacokinetic studies.

Key Methodological Aspects:
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Administration: UK-240455 was administered intravenously to rats, dogs, and human
subjects.[1]

Sample Collection: Serial blood samples were likely collected at various time points post-
administration to characterize the concentration-time profile. Urine and feces were collected
to determine the routes and extent of excretion.[1]

Bioanalysis: A sensitive and specific bioanalytical method, likely high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS), would have been used to
guantify UK-240455 concentrations in plasma, urine, and feces.

Pharmacokinetic Analysis: Standard non-compartmental analysis would have been applied
to the plasma concentration-time data to calculate key pharmacokinetic parameters such as
clearance, volume of distribution, and elimination half-life.

Central Nervous System Distribution Study (Rat)

Methodology: To determine the brain and cerebrospinal fluid (CSF) penetration,
concentrations of UK-240455 were measured in these compartments in rats following
administration.[1] This would have involved collection of CSF (e.g., from the cisterna magna)
and brain tissue at specific time points.

Analysis: Brain tissue would be homogenized and extracted to determine drug concentration,
which would then be compared to plasma and CSF concentrations.

Development Status

UK-240455 was advanced into Phase | clinical trials for the potential treatment of stroke.

However, its development was subsequently discontinued. The specific reasons for the

discontinuation are not publicly available but are a critical piece of information for

understanding the compound's overall profile and potential liabilities.

Conclusion

UK-240455 is a selective NMDA receptor glycine site antagonist with a well-characterized

pharmacokinetic profile in preclinical species and humans, demonstrating rapid clearance and

good blood-brain barrier penetration. Its pharmacodynamic rationale as a neuroprotectant in
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stroke is based on the modulation of excitotoxicity. While the compound showed promise in its
mechanism of action, its development was halted after Phase | clinical trials. This technical
summary provides a foundation for researchers interested in the pharmacology of NMDA
receptor antagonists and the historical landscape of neuroprotective drug development. Further
investigation into the specific reasons for its discontinuation would provide valuable insights for
future drug discovery efforts in this challenging therapeutic area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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